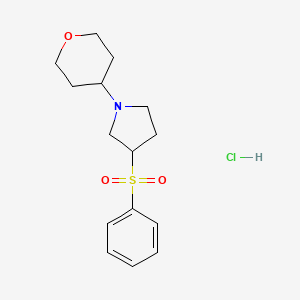
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, a phenylsulfonyl group, and a tetrahydro-2H-pyran-4-yl group. The exact structure would depend on the positions of these groups on the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Antagonistic Activities on Serotonin Receptors
Studies on derivatives similar to 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride have shown that these compounds can act as potent antagonists of serotonin 5-HT6 receptors. These antagonistic activities are significant for developing treatments for central nervous system (CNS) diseases, highlighting the therapeutic significance of sulfone-containing compounds in neuropsychiatric disorder management (Ivashchenko et al., 2012).
Antimicrobial Applications
Novel sulfone derivatives have been synthesized and evaluated for their antimicrobial activities, showing that some derivatives exhibit activities surpassing those of reference drugs. This research suggests that the sulfonamide and sulfone groups contribute significantly to the antimicrobial efficacy of these compounds, making them potential candidates for developing new antibacterial and antifungal agents (Alsaedi et al., 2019).
Molecular Conformation and Bonding Studies
Research into the molecular conformations and hydrogen bonding of closely related compounds reveals detailed insights into their structural characteristics. Such studies are crucial for understanding the interactions that underlie the biological activities of these molecules, providing a foundation for designing more effective drugs and materials (Sagar et al., 2017).
Synthesis of Heterocycles with Therapeutic Potential
The ability to synthesize diverse heterocyclic compounds incorporating sulfonamide moieties from simple precursors has significant implications for drug discovery. Such compounds have shown potential as anticancer agents, highlighting the versatility and importance of sulfonamide-based structures in medicinal chemistry (Redda et al., 2011).
Catalytic Applications in Synthesis
Sulfonic acid-functionalized materials have emerged as powerful catalysts for synthesizing various organic compounds, including heterocyclic structures that are prevalent in pharmaceutical agents. The development of novel catalytic systems based on sulfonic acid functionalities demonstrates the broad utility of these groups in facilitating chemical transformations, underscoring the potential for efficient and environmentally friendly synthesis methods (Elhamifar et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(oxan-4-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S.ClH/c17-20(18,14-4-2-1-3-5-14)15-6-9-16(12-15)13-7-10-19-11-8-13;/h1-5,13,15H,6-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDQBKXGUSUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C3CCOCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


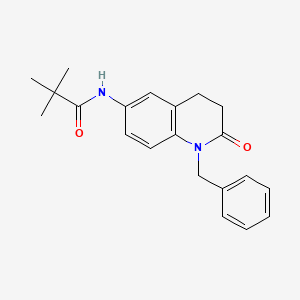
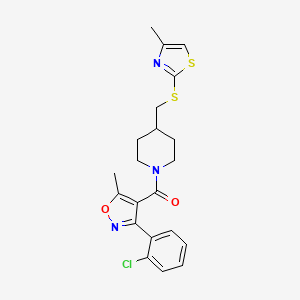
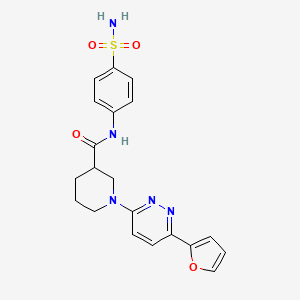
![2-Methyl-6-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2377419.png)
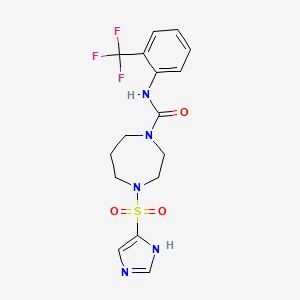
![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)

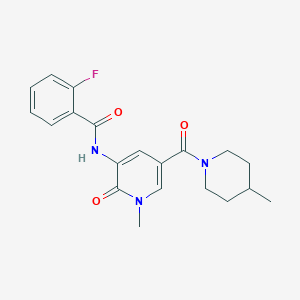

![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2377433.png)